molecular formula C12H17FN2O B3092679 (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol CAS No. 1233952-87-8

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol

Cat. No.: B3092679
CAS No.: 1233952-87-8
M. Wt: 224.27 g/mol
InChI Key: FVTBIWRNHSMEFS-UHFFFAOYSA-N
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Description

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol is a synthetic organic compound that features a cyclohexanol core substituted with an amino and a fluorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol typically involves multi-step organic reactions. One common approach might include:

    Formation of the cyclohexanol core: This can be achieved through hydrogenation of a suitable cyclohexanone precursor.

    Introduction of the amino group: This step might involve nucleophilic substitution reactions using ammonia or amines.

    Attachment of the fluorophenylamino group: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination, using a fluorophenyl halide and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a different functional group.

    Substitution: The amino and fluorophenylamino groups can participate in

Properties

IUPAC Name

4-(2-amino-4-fluoroanilino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTBIWRNHSMEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=C(C=C2)F)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R*,4R*)-4-(2-Amino-4-fluorophenylamino)cyclohexanol
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